molecular formula C12H9FO4 B1488563 2-(6-fluoro-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid CAS No. 2098080-41-0

2-(6-fluoro-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid

Cat. No.: B1488563
CAS No.: 2098080-41-0
M. Wt: 236.19 g/mol
InChI Key: PVHVJXPBBOHYBZ-UHFFFAOYSA-N
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Description

2-(6-Fluoro-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid is a fluorinated coumarin derivative featuring a methyl group at position 4 and an acetic acid moiety at position 2. Coumarins are heterocyclic compounds with a 2H-chromen-2-one backbone, widely studied for their pharmacological properties, including anticoagulant, antimicrobial, and anticancer activities . The introduction of fluorine at position 6 enhances metabolic stability and bioavailability, while the acetic acid group provides a reactive site for further derivatization or interaction with biological targets .

Properties

IUPAC Name

2-(6-fluoro-4-methyl-2-oxochromen-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FO4/c1-6-8-4-7(13)2-3-10(8)17-12(16)9(6)5-11(14)15/h2-4H,5H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVHVJXPBBOHYBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=C(C=C2)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 2-(6-fluoro-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid typically starts from substituted coumarin derivatives, focusing on the 6-fluoro-4-methyl coumarin core. The key steps include:

  • Construction of the coumarin nucleus with the desired substitutions (fluoro at position 6, methyl at position 4).
  • Introduction of the acetic acid side chain at position 3 of the chromen-2-one ring.
  • Functional group transformations such as esterification, reduction, and oxidation to achieve the final acid functionality.

Preparation of the Coumarin Core with Fluorine Substitution

According to patent WO2014111903A2, the preparation of 6-fluoro-substituted chromene derivatives involves:

  • Starting from 6-fluoro-4-oxo-4H-chromene-2-carboxylic acid, which can be hydrogenated using 10% Pd/C catalyst under mild conditions (room temperature, normal pressure) to yield 6-fluoro-3,4-dihydro-2H-chromene-2-carboxylic acid.
  • Subsequent esterification of this acid with lower alcohols (methanol, ethanol, propanol) in the presence of strong acids (HCl, H2SO4) under reflux produces the corresponding esters (e.g., methyl 6-fluoro-3,4-dihydro-2H-chromene-2-carboxylate).
  • Reduction of the ester with sodium bis(2-methoxyethoxy)aluminium dihydride (Vitride) in organic solvents like toluene and benzene affords the corresponding alcohol derivative.
  • Oxidation of this alcohol with oxalyl chloride in a dichloromethane/dimethyl sulfoxide mixture at low temperature (-60°C) yields the 6-fluoro-3,4-dihydro-2H-chromene-2-carbaldehyde intermediate.

This sequence provides a high-yield, high-purity route to key intermediates for further elaboration into the target compound.

Introduction of the Acetic Acid Side Chain

The acetic acid moiety at position 3 of the coumarin ring can be introduced by:

  • Alkylation of the coumarin core with haloacetic acid derivatives or their esters.
  • Hydrolysis of esters to yield the free acetic acid.

Although direct literature on this compound preparation is limited, analogous methods for 2-(2-oxo-2H-chromen-3-yl)acetic acid (non-fluorinated) involve:

  • Starting from 3-acetylcoumarins, which undergo condensation reactions with appropriate reagents to introduce the acetic acid side chain.
  • Hydrolysis or oxidation steps to convert ester or aldehyde intermediates to the acetic acid functionality.

Specific Synthetic Procedures and Conditions

The following table summarizes key steps and conditions from reported methods relevant to the preparation of fluorinated coumarin acetic acid derivatives:

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Hydrogenation 10% Pd/C, room temp, normal pressure Reduction of 6-fluoro-4-oxo-4H-chromene-2-carboxylic acid to dihydro derivative
2 Esterification Methanol/ethanol/propanol, strong acid (HCl, H2SO4), reflux Formation of methyl/ethyl/propyl esters of chromene carboxylic acid
3 Reduction Sodium bis(2-methoxyethoxy)aluminium dihydride (Vitride), toluene/benzene Conversion of ester to alcohol intermediate
4 Oxidation Oxalyl chloride, dichloromethane/dimethyl sulfoxide, -60°C Formation of aldehyde intermediate
5 Side Chain Introduction Alkylation with haloacetic acid derivatives or ester hydrolysis Introduction of acetic acid moiety at position 3

Research Findings and Analytical Data

  • The use of Vitride as a reducing agent offers advantages in yield and purity compared to traditional hydride reagents, as demonstrated in patent literature.
  • Esterification under acidic reflux conditions is a reliable method for preparing esters of fluorinated chromene carboxylic acids, facilitating subsequent transformations.
  • Oxidation with oxalyl chloride/DMSO (Swern oxidation conditions) provides mild and selective conversion of alcohols to aldehydes, crucial for further synthetic elaboration.
  • Analytical data such as NMR, HPLC, and LC-MS for related compounds (2-(2-oxo-2H-chromen-3-yl)acetic acid) confirm the structural integrity and purity of synthesized products, supporting the validity of these methods.

Comparative Summary Table of Preparation Methods

Method Aspect Advantages Limitations/Notes
Hydrogenation with Pd/C Mild conditions, high selectivity Requires catalyst handling
Acid-catalyzed esterification High yield, simple setup Requires careful control of reflux time and acid concentration
Reduction with Vitride High purity, efficient reduction Sensitive reagent, requires anhydrous conditions
Oxidation (Swern) Mild, selective oxidation Low temperature required, careful handling of reagents
Side chain introduction via alkylation Direct functionalization, versatile May require protection/deprotection steps

Chemical Reactions Analysis

Types of Reactions: 2-(6-Fluoro-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the compound into its corresponding carboxylic acid derivatives.

  • Reduction: Reduction reactions can reduce the fluorine atom, leading to the formation of different derivatives.

  • Substitution: Substitution reactions can replace the fluorine atom with other functional groups, altering the compound's properties.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Carboxylic acids and their derivatives.

  • Reduction Products: Fluorine-free derivatives.

  • Substitution Products: Compounds with different functional groups replacing the fluorine atom.

Scientific Research Applications

Biological Activities

The biological properties of 2-(6-fluoro-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid are closely related to the general characteristics of coumarin derivatives. Key activities include:

Antibacterial Activity

Coumarins and their derivatives have been widely studied for their antibacterial properties. Research indicates that this compound exhibits significant antibacterial effects against various strains of bacteria, including both Gram-positive and Gram-negative organisms. The mechanism often involves the inhibition of bacterial DNA synthesis or disruption of cell wall formation.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation markers in vitro and in vivo. Studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines, making it a potential candidate for treating inflammatory diseases such as arthritis and colitis.

Anticancer Properties

Research has suggested that coumarin derivatives can induce apoptosis in cancer cells. Preliminary studies on this compound indicate its ability to inhibit tumor growth through various pathways, including the modulation of cell cycle progression and induction of reactive oxygen species (ROS).

Case Studies

Several case studies have been documented that illustrate the applications and effectiveness of this compound:

Case Study 1: Antibacterial Efficacy

A study conducted by Basanagouda et al. (2009) evaluated the antibacterial activity of various coumarin derivatives, including this compound. The results indicated that this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

Case Study 2: Anti-inflammatory Mechanisms

Research published by Emmanuel-Giota et al. (2001) explored the anti-inflammatory effects of coumarin derivatives in animal models. The findings revealed that treatment with this compound resulted in a marked reduction in paw edema and inflammatory cytokine levels, supporting its potential use in inflammatory conditions.

Case Study 3: Anticancer Activity

A recent study investigated the anticancer properties of this compound against breast cancer cell lines. The results showed that it induced apoptosis through ROS generation and cell cycle arrest at the G1 phase, highlighting its potential as a therapeutic agent in oncology.

Mechanism of Action

The mechanism by which 2-(6-fluoro-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid exerts its effects involves:

  • Molecular Targets: The compound interacts with specific enzymes and receptors in the body, modulating their activity.

  • Pathways Involved: It may affect signaling pathways related to inflammation and microbial growth, leading to its biological effects.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituents Molecular Formula Molecular Weight Key Features
Target Compound 6-F, 4-Me, 3-CH₂COOH C₁₂H₉FO₅ 252.20 Enhanced metabolic stability due to F
2-[(3-Benzyl-6-Cl-4-Me-2-oxo-chromen-7-yl)oxy]acetic acid 6-Cl, 7-OCH₂COOH, 3-benzyl C₁₉H₁₅ClO₅ 358.77 Increased lipophilicity from Cl and benzyl
2-(2-(4-Methoxyphenyl)-4,9-diMe-7-oxo-furochromen-3-yl)acetic acid 4-Me, 9-Me, 7-oxo, 4-OMePh C₂₃H₂₀O₇ 408.40 Furocoumarin with methoxy group; two-step synthesis
{6-Cl-4-Me-7-(allyloxy)-2-oxo-chromen-3-yl}acetic acid 6-Cl, 4-Me, 7-allyloxy C₁₆H₁₅ClO₅ 323.74 Allyloxy group introduces steric hindrance
  • Fluorine vs. Chlorine increases lipophilicity (Cl: LogP +0.71 vs. F: LogP +0.14) but may reduce metabolic stability .
  • Methoxy vs. Methyl Groups : Methoxy groups (e.g., ) enhance solubility via hydrogen bonding but decrease lipophilicity compared to methyl substituents.

Crystallographic and Structural Insights

  • Hydrogen Bonding: The acetic acid group in the target compound forms strong O–H⋯O hydrogen bonds (distance ~2.65 Å), stabilizing crystal packing . Similar interactions are observed in 2-(3-carbamoylphenoxy)acetic acid .

Biological Activity

2-(6-Fluoro-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid is a coumarin derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. This article delves into the compound's synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound involves several chemical transformations, typically starting from commercially available coumarin derivatives. The compound can be synthesized through the reaction of 6-fluoro-4-methylcoumarin with acetic anhydride or acetic acid under acidic conditions.

Antimicrobial Activity

Research indicates that coumarin derivatives exhibit significant antimicrobial properties. A study highlighted that various coumarin analogues, including those related to this compound, demonstrated varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. For instance:

CompoundBacterial StrainZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC) (µg/mL)
10cStaphylococcus aureus287.23
10fBacillus subtilis2611.7
10gE. coli24>200

These findings suggest that the presence of specific substituents on the coumarin ring influences the antimicrobial efficacy .

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. Coumarins are known to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). A study demonstrated that certain coumarin derivatives could significantly reduce inflammation in animal models by modulating these pathways .

Antitumor Activity

Emerging research indicates potential antitumor properties associated with coumarin derivatives. Compounds similar to this compound have shown cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest .

Structure–Activity Relationship (SAR)

Understanding the SAR of coumarins is crucial for developing more potent derivatives. Modifications at the C6 position (such as fluorination) have been shown to enhance biological activity. The presence of electron-donating groups like methyl or hydroxyl groups on the aromatic ring increases antimicrobial potency, while electron-withdrawing groups can enhance antitumor activity .

Case Studies

  • Antibacterial Efficacy : A study evaluated a series of coumarin derivatives, including those with modifications similar to this compound, against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated significant antibacterial activity with some compounds achieving MIC values as low as 6.25 µg/mL .
  • Anti-inflammatory Mechanism : In a controlled experiment, a derivative of the compound was administered to mice with induced inflammation. The results showed a marked decrease in paw edema and reduced levels of inflammatory markers, suggesting effective modulation of inflammatory pathways .

Q & A

Q. What are the common synthetic routes for synthesizing 2-(6-fluoro-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid?

The synthesis typically involves multi-step processes starting with the chromen-2-one core formation. A condensation reaction between substituted hydroxyacetophenone derivatives and activated carbonyl compounds (e.g., Meldrum’s acid) under reflux conditions is commonly employed. For example, coupling 4-methyl-6-fluoro-2-hydroxybenzaldehyde with Meldrum’s acid in ethanol using piperidine and acetic acid as catalysts yields the chromene backbone. Subsequent acetylation or alkylation steps introduce the acetic acid moiety . Key parameters include solvent choice (e.g., ethanol or THF), temperature control (reflux at ~80°C), and stoichiometric ratios of reagents to minimize side products.

Q. Which spectroscopic and crystallographic methods are used for structural characterization?

  • NMR Spectroscopy : 1^1H and 13^13C NMR are critical for confirming substituent positions (e.g., fluorine at C6, methyl at C4). The downfield shift of the carbonyl proton (~δ 10–12 ppm) in 1^1H NMR confirms the 2-oxo group .
  • X-ray Crystallography : Programs like SHELXL refine crystal structures by analyzing anisotropic displacement parameters and hydrogen bonding patterns. For example, hydrogen-bonded dimers (R_2$$^2(8) motif) are often observed in chromene derivatives, validated via O—H⋯O interactions .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and purity?

  • Catalyst Screening : Use of Lewis acids (e.g., ZnCl2_2) or organocatalysts (e.g., DMAP) to enhance nucleophilic substitution efficiency at the C3 position .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ethanol minimizes side reactions during cyclization.
  • Temperature Gradients : Gradual heating (e.g., 60°C → 80°C) prevents premature decomposition of reactive intermediates.
  • Purification Strategies : Column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization from EtOAc/hexane mixtures ensures high purity (>95%) .

Q. What methodologies resolve contradictions in crystallographic data interpretation?

  • Multi-Software Validation : Cross-validate refinement results using SHELX, WinGX, and ORTEP to address discrepancies in thermal displacement parameters .
  • Hydrogen Bond Analysis : Use SHELXPRO to model hydrogen bonding networks, especially for disordered solvent molecules. For example, conflicting O—H⋯O distances can be resolved by constraining bond lengths during refinement .
  • Twinned Data Handling : Apply twin law matrices in SHELXL for cases where pseudo-merohedral twinning obscures true symmetry .

Q. How to design biological assays to evaluate the compound’s enzyme inhibition and cytotoxicity?

  • In Vitro Assays :
    • AChE Inhibition : Measure IC50_{50} values using Ellman’s method with acetylthiocholine iodide as substrate .
    • Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7) with dose ranges of 1–100 μM.
  • Mechanistic Studies :
    • Molecular Docking : Use AutoDock Vina to predict binding interactions with COX-2 or AChE active sites.
    • ROS Scavenging : Quantify DPPH/ABTS radical scavenging activity at 517 nm .

Q. Biological Activity Data

ActivityAssay TypeResultReference
AChE InhibitionIn vitro (IC50_{50})Moderate (IC50_{50} = 45 μM)
CytotoxicityMCF-7 Cell LineIC50_{50} = 28 μM
AntioxidantDPPH Scavenging78% at 100 μM

Q. How to address discrepancies in reported biological activities across studies?

  • Assay Standardization : Use identical cell lines (e.g., ATCC-certified MCF-7) and positive controls (e.g., doxorubicin for cytotoxicity).
  • Solubility Adjustments : Pre-dissolve the compound in DMSO (<0.1% final concentration) to avoid solvent interference .
  • Statistical Analysis : Apply ANOVA to compare replicate data and identify outliers in dose-response curves.

Safety and Handling

Q. What protocols ensure safe handling during experimental procedures?

  • PPE Requirements : Wear nitrile gloves, lab coats, and ANSI-approved goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods for weighing and reactions involving volatile reagents (e.g., acetic anhydride).
  • Waste Disposal : Segregate halogenated waste (e.g., chloroform extracts) in designated containers for incineration .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the compound’s fluorescence properties?

  • Environmental Factors : Test fluorescence under varying pH (4–10) and solvent polarity (e.g., water vs. DMSO). Chromene derivatives often exhibit pH-dependent emission shifts due to protonation of the carbonyl group .
  • Instrument Calibration : Validate fluorometer settings (excitation/emission slit widths) using quinine sulfate as a standard.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(6-fluoro-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid
Reactant of Route 2
Reactant of Route 2
2-(6-fluoro-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.